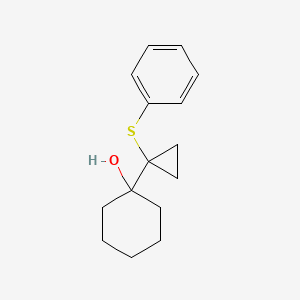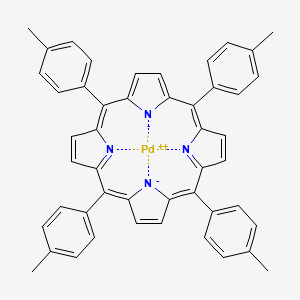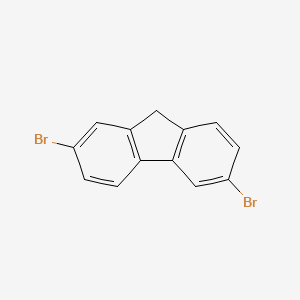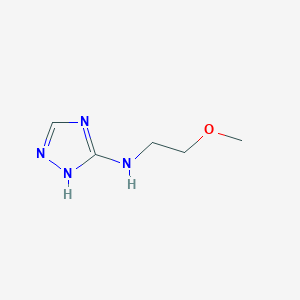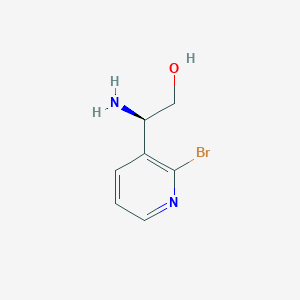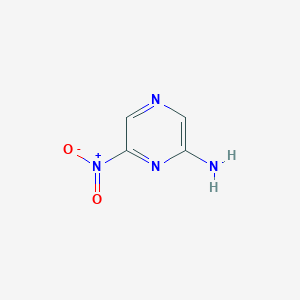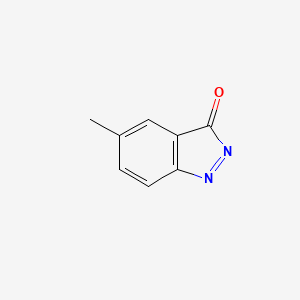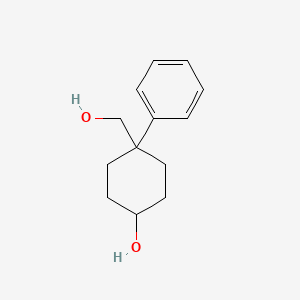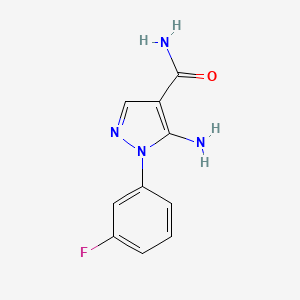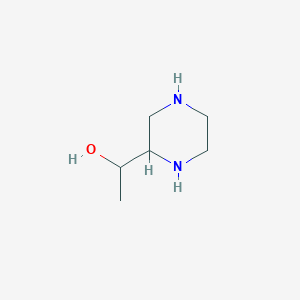
1-(Piperazin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperazin-2-yl)ethanol, also known as 2-(1-Piperazinyl)ethanol, is a chemical compound with the molecular formula C6H14N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Piperazin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of piperazine with ethylene oxide. This process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high purity and yield .
化学反応の分析
Types of Reactions: 1-(Piperazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(Piperazin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antipsychotic and antidepressant agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Piperazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
類似化合物との比較
2-(1-Piperazinyl)ethanol: A closely related compound with similar chemical properties.
1-(2-Hydroxyethyl)piperazine: Another derivative of piperazine with a hydroxyl group attached to the ethyl chain.
2-Piperazinoethanol: A compound with a similar structure but different functional groups.
Uniqueness: 1-(Piperazin-2-yl)ethanol stands out due to its specific combination of a piperazine ring and a hydroxyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
1-piperazin-2-ylethanol |
InChI |
InChI=1S/C6H14N2O/c1-5(9)6-4-7-2-3-8-6/h5-9H,2-4H2,1H3 |
InChIキー |
YVHVHZUKKIGCAF-UHFFFAOYSA-N |
正規SMILES |
CC(C1CNCCN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B15245461.png)
